molecular formula C7H4Br2N2S B3242492 4-Dibromomethyl-2,1,3-benzothiadiazole CAS No. 151869-78-2

4-Dibromomethyl-2,1,3-benzothiadiazole

Cat. No.: B3242492
CAS No.: 151869-78-2
M. Wt: 308 g/mol
InChI Key: MPVCSKUEENTIJY-UHFFFAOYSA-N
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Description

4-Dibromomethyl-2,1,3-benzothiadiazole is an organobromine compound with the molecular formula C7H4Br2N2S It is a derivative of benzothiadiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dibromomethyl-2,1,3-benzothiadiazole typically involves the bromination of benzothiadiazole derivatives. One common method includes the bromination of 2,1,3-benzothiadiazole with bromine in the presence of a catalyst such as iron or sulfuric acid . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the benzothiadiazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Dibromomethyl-2,1,3-benzothiadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.

    Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate are employed.

    Reducing Agents: For reduction reactions, agents like sodium borohydride are used.

    Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Dibromomethyl-2,1,3-benzothiadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Dibromomethyl-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and benzothiadiazole ring structure allow it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(dibromomethyl)-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2S/c8-7(9)4-2-1-3-5-6(4)11-12-10-5/h1-3,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVCSKUEENTIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)C(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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